2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide
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Overview
Description
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide is a chemical compound that is commonly known as Chloramphenicol. It is an antibiotic that has been widely used in the treatment of bacterial infections for more than 70 years. Chloramphenicol is known for its broad-spectrum activity against many different types of bacteria, making it a valuable tool for medical and scientific research.
Mechanism of Action
Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids, thereby stopping the production of new proteins.
Biochemical and Physiological Effects
Chloramphenicol has been shown to have a number of biochemical and physiological effects on bacteria. It can inhibit the growth of many different types of bacteria, including both gram-positive and gram-negative species. It has also been shown to have a bactericidal effect in some cases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Chloramphenicol is its broad-spectrum activity against many different types of bacteria. This makes it a valuable tool for researchers studying bacterial infections. However, there are also some limitations to its use. Chloramphenicol can be toxic to some types of cells, and it can also be subject to bacterial resistance.
Future Directions
There are many potential future directions for research involving Chloramphenicol. One area of interest is the development of new antibiotics that are more effective against resistant strains of bacteria. Another area of research is the study of the mechanisms of bacterial resistance to Chloramphenicol, with the goal of developing new strategies to overcome this resistance. Finally, Chloramphenicol could be used in combination with other antibiotics to create more effective treatments for bacterial infections.
Synthesis Methods
Chloramphenicol is synthesized from the reaction of p-nitrobenzene with thionyl chloride to form p-nitrobenzoyl chloride. This is then reacted with 2-amino-1-propanol to form 2-amino-1-(p-nitrophenyl)propan-1-ol. Finally, this compound is reduced with sodium borohydride to form Chloramphenicol.
Scientific Research Applications
Chloramphenicol has been used extensively in scientific research for its antibacterial properties. It has been used to study the mechanisms of bacterial resistance and to develop new antibiotics. It has also been used in the study of bacterial protein synthesis and the role of ribosomes in this process.
properties
IUPAC Name |
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3/c1-5(8)7(11)9-3-6(10)4-12-2/h5-6,10H,3-4H2,1-2H3,(H,9,11)/t5?,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONSBUVJWZLQFM-PRJDIBJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(COC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC[C@H](COC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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